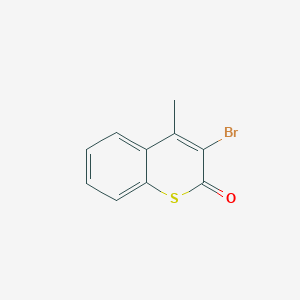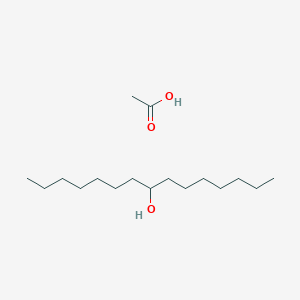
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate is an organic compound with the molecular formula C13H20O4 This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl ester, and a methylene group attached to a propanedioate backbone
Vorbereitungsmethoden
The synthesis of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be achieved through several synthetic routes. One common method involves the esterification of cyclohexanol with ethyl 2-methylidenepropanedioate under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For instance, the use of solid acid catalysts or enzymatic catalysis could be explored to enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group, forming amides or thioesters.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate can be compared with similar compounds such as:
Cyclohexyl ethyl acetate: Similar in structure but lacks the methylene group, leading to different reactivity and applications.
Ethyl 2-methylidenepropanedioate: Lacks the cyclohexyl group, which affects its physical and chemical properties.
Cyclohexyl methyl ether: Contains a different functional group, resulting in distinct chemical behavior.
Eigenschaften
CAS-Nummer |
149360-80-5 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-O-cyclohexyl 3-O-ethyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9(2)12(14)16-10-7-5-4-6-8-10/h10H,2-8H2,1H3 |
InChI-Schlüssel |
YMBZXNZJVMOFQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C)C(=O)OC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)

![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)



![4-[2-(4-Chlorophenyl)ethenyl]-1-methylpyridin-1-ium](/img/structure/B15163092.png)
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)

![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
